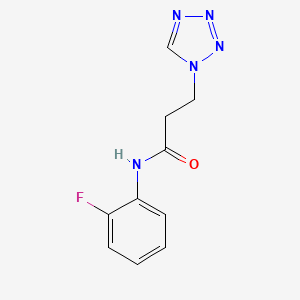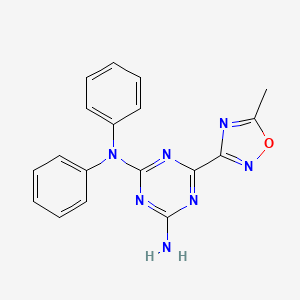![molecular formula C27H20ClNO8 B11062068 N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11062068.png)
N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a benzodioxol ring, and a furochromene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxol Ring: The benzodioxol ring can be synthesized through the condensation of catechol with methoxyacetaldehyde under acidic conditions.
Synthesis of the Furochromene Core: The furochromene core is formed by cyclization of an appropriate precursor, such as a chromene derivative, using a Lewis acid catalyst.
Coupling with Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and interaction with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Studies investigate its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: shares similarities with other furochromene derivatives and benzodioxol-containing compounds.
Uniqueness
Structural Complexity: The compound’s unique combination of functional groups and ring systems sets it apart from other similar compounds.
Biological Activity: Its specific biological activities and potential therapeutic applications make it a subject of interest in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C27H20ClNO8 |
|---|---|
Molecular Weight |
521.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C27H20ClNO8/c1-32-18-11-16(22(33-2)25-23(18)34-12-35-25)19-20-21(15-5-3-4-6-17(15)36-27(20)31)37-24(19)26(30)29-14-9-7-13(28)8-10-14/h3-11,19,24H,12H2,1-2H3,(H,29,30) |
InChI Key |
ZUQMTUJYBATFSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11061986.png)
![3-(1H-benzimidazol-2-yl)-7-(methylsulfanyl)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11061987.png)
![2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11062002.png)
![2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11062004.png)


![2-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-4,6-di-morpholin-4-yl-[1,3,5]triazine](/img/structure/B11062023.png)
![Diethyl 5,5'-{[4-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11062029.png)
![1'-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062040.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine](/img/structure/B11062047.png)
![methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11062048.png)
![1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11062054.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(phenylcarbonyl)-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11062055.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11062061.png)
